molecular formula C9H10N2O B3046371 2-(1H-indazol-1-yl)ethan-1-ol CAS No. 1236127-59-5

2-(1H-indazol-1-yl)ethan-1-ol

Cat. No.: B3046371
CAS No.: 1236127-59-5
M. Wt: 162.19
InChI Key: UBXONPAHYWWLMR-UHFFFAOYSA-N
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Description

2-(1H-indazol-1-yl)ethan-1-ol is a heterocyclic compound that features an indazole ring attached to an ethan-1-ol moiety Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-(1H-indazol-1-yl)ethan-1-ol are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-(1H-indazol-1-yl)ethan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Formation of 2-(1H-indazol-1-yl)ethanal or 2-(1H-indazol-1-yl)ethanoic acid.

    Reduction: Formation of 2-(1H-indazol-1-yl)ethane.

    Substitution: Formation of nitro or halogenated derivatives of the indazole ring.

Scientific Research Applications

2-(1H-indazol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indazol-1-yl)ethan-1-ol is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The indazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A simpler structure without the ethan-1-ol moiety.

    2H-indazole: An isomer with a different tautomeric form.

    1-methyl-1H-indazole: A methylated derivative of indazole.

Uniqueness

2-(1H-indazol-1-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol moiety, which can impart different chemical and biological properties compared to its simpler analogs. The hydroxyl group can participate in hydrogen bonding, potentially affecting the compound’s solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

2-indazol-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-6-5-11-9-4-2-1-3-8(9)7-10-11/h1-4,7,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXONPAHYWWLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314723
Record name 1H-Indazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236127-59-5
Record name 1H-Indazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236127-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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